molecular formula C13H19N3O B7508611 (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone

(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone

Cat. No. B7508611
M. Wt: 233.31 g/mol
InChI Key: LBKKBVVAYXZOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as EPMM, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EPMM belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the body.

Mechanism of Action

(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone acts as a partial agonist at the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By binding to this receptor, (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone can modulate the release of dopamine, which can have an impact on mood, motivation, and reward. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have antipsychotic effects in a rat model of schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation. It has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is its low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are several future directions for the study of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of research is the development of more potent derivatives of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone that can be used in lower concentrations. Another area of research is the investigation of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone's potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the role of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in the regulation of mood and anxiety warrants further investigation, as it may have potential as an antidepressant and anxiolytic agent.

Synthesis Methods

The synthesis of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone involves the reaction of 4-ethylpiperazine and 6-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents, such as ethanol and chloroform.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the body. It has been shown to have affinity for the dopamine D2 receptor, which is implicated in a variety of neurological disorders, such as Parkinson's disease and schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-15-7-9-16(10-8-15)13(17)12-6-4-5-11(2)14-12/h4-6H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKKBVVAYXZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.